![molecular formula C29H18O2 B12542112 Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- CAS No. 833485-70-4](/img/structure/B12542112.png)
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the fusion of a naphthalene ring with a furan ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is typically carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing in hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour . This method avoids the use of expensive catalysts and chromatographic separation, providing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2) for electrophilic substitution; amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthofurans.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the disruption of cellular processes such as proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl (phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
Naphtho[2,3-b]furans: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- stands out due to its unique structural features, which combine the properties of both naphthalene and furan rings
Propriétés
Numéro CAS |
833485-70-4 |
|---|---|
Formule moléculaire |
C29H18O2 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
naphthalen-2-yl-(1-phenylbenzo[e][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C29H18O2/c30-28(23-15-14-19-8-4-5-12-22(19)18-23)29-26(21-10-2-1-3-11-21)27-24-13-7-6-9-20(24)16-17-25(27)31-29/h1-18H |
Clé InChI |
UANUGFFIGKZQIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


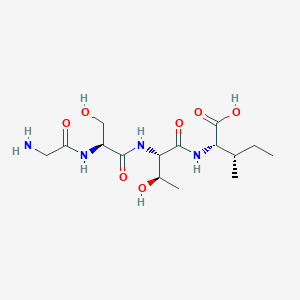
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
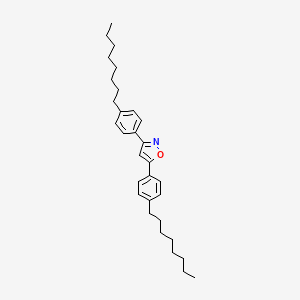
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)
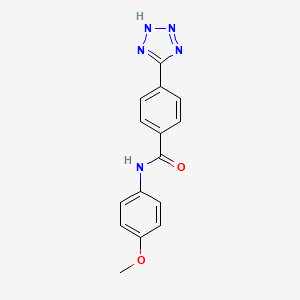
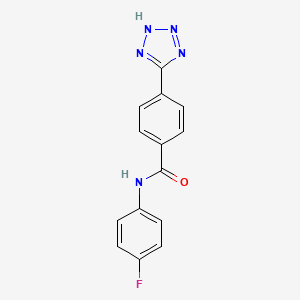
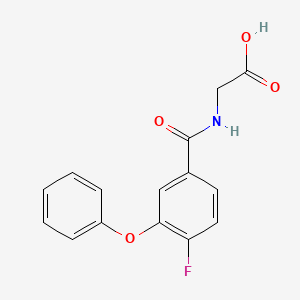
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
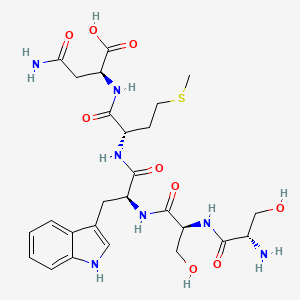
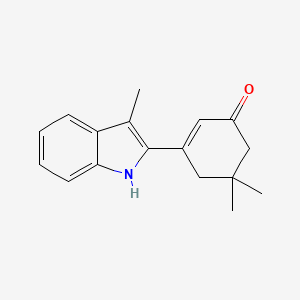
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)

